6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione
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Overview
Description
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazole and pyridazine ring, along with a thiol group. The presence of these functional groups and the heterocyclic nature of the compound contribute to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds interact with various targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It’s known that similar compounds, such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz), can accept two electrons to form h2pytz and are capable of oxidizing 2 equivalents of thiols . This suggests that 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol might also interact with its targets through electron transfer processes.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, thereby affecting the corresponding biochemical pathways . For instance, inhibition of carbonic anhydrase can disrupt pH regulation and fluid balance in cells, while inhibition of cholinesterase can affect neurotransmission .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
It’s known that similar compounds can be synthesized under mild and metal-free conditions , suggesting that they might be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine-2-carboxylic acid or its derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used under various conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced pyridazine derivatives, and substituted pyridine or triazole derivatives.
Scientific Research Applications
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic or photochemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolothiadiazine: Known for its diverse pharmacological properties.
Triazolopyridine: Shares structural similarities and is used in medicinal chemistry.
Uniqueness
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
6-pyridin-2-yl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-10-13-12-9-5-4-8(14-15(9)10)7-3-1-2-6-11-7/h1-6H,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMCLNGPHILJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NNC3=S)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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